molecular formula C14H13N3 B12913336 5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine CAS No. 5528-56-3

5,7-Dimethyl-3-phenyl[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B12913336
CAS No.: 5528-56-3
M. Wt: 223.27 g/mol
InChI Key: UOSCCKDAUBVDMB-UHFFFAOYSA-N
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Description

5,7-dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of 5,7-dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine consists of a triazole ring fused to a pyridine ring, with methyl and phenyl substituents at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of 5,7-dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halogenating agents, nucleophiles, and electrophiles in solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl and phenyl groups at specific positions enhances its stability and reactivity compared to other similar compounds .

Properties

CAS No.

5528-56-3

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

5,7-dimethyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C14H13N3/c1-10-8-11(2)17-13(9-10)15-16-14(17)12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

UOSCCKDAUBVDMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=C(N2C(=C1)C)C3=CC=CC=C3

Origin of Product

United States

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